N-ME-Leu-obzl P-tosylate

Description

Significance of N-Methylation in Peptide and Peptidomimetic Design

N-methylation is a key modification in the design of peptides and peptidomimetics, offering several advantages for therapeutic applications. researchgate.net This seemingly simple structural change can profoundly influence a peptide's biological activity, selectivity, and pharmacokinetic properties. nih.gov Nature itself utilizes N-methylation to modulate biological functions, often as a survival mechanism through the production of antibiotics. researchgate.netnih.gov

The introduction of an N-methyl group has a significant impact on the conformational flexibility of the peptide backbone. ub.edu This modification can lower the energy barrier between the cis and trans conformations of the amide bond, making conformations that were previously inaccessible more likely to occur. ub.edu This altered conformational landscape can lead to a more favorable orientation for binding to target receptors. ub.edu However, it is also possible for the N-methyl group to sterically hinder the peptide-receptor interaction, potentially decreasing biological activity. ub.edu Therefore, the strategic placement of N-methylation is crucial for optimizing receptor binding and selectivity. acs.org Studies have shown that a designed approach to multiple N-methylations can lead to a significant enhancement in selectivity for different integrin receptor subtypes by reducing backbone flexibility. acs.org

A major hurdle in the development of peptide-based drugs is their poor pharmacokinetic profile, including low stability and bioavailability. nih.gov N-methylation is a widely employed strategy to overcome these limitations. nih.govresearchgate.net The presence of the methyl group on the amide nitrogen can protect the peptide bond from enzymatic degradation by proteolytic enzymes, thereby increasing its half-life in biological fluids. researchgate.netscielo.org.mx This modification can also enhance the peptide's stability against hydrolysis. researchgate.net

Furthermore, N-methylation can influence the solubility of peptides. It has been shown to increase the aqueous solubility of a peptide while simultaneously increasing its lipophilicity. scielo.org.mxresearchgate.net This dual effect can improve a peptide's ability to cross cell membranes, a critical factor for oral bioavailability. researchgate.nettandfonline.com For instance, the extensively N-methylated backbone of cyclosporine A is a key factor in its ability to be absorbed orally. nih.gov Research has demonstrated that selective N-methylation can lead to superior passive membrane permeability and metabolic stability. nih.govnih.gov

Influence on Conformational Landscape and Receptor Interactions

Historical Context of Protecting Groups in Peptide Synthesis

The chemical synthesis of peptides is a complex process that requires the use of protecting groups to prevent unwanted side reactions. wikipedia.orgresearchgate.net These protecting groups temporarily block reactive functional groups on the amino acids, allowing for the controlled formation of peptide bonds. researchgate.net

The protection of the carboxyl group of an amino acid is essential in solution-phase peptide synthesis to prevent the amino acid from polymerizing. researchgate.net Historically, simple esters, such as methyl esters, were used for this purpose. masterorganicchemistry.com A significant advancement came with the introduction of the benzyloxycarbonyl (Z) group for N-terminal protection by Bergmann and Zervas in 1932, a development that was crucial for the field of synthetic peptide chemistry. wikipedia.orgnih.gov Over time, a variety of ester-based protecting groups were developed, each with different cleavage conditions. rsc.org

A revolutionary change in peptide synthesis occurred with the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963. masterorganicchemistry.comnih.gov In SPPS, the C-terminal amino acid is attached to a solid polymer support, which effectively acts as the carboxyl protecting group. researchgate.netmasterorganicchemistry.com This innovation greatly simplified the purification process and made the synthesis of long peptides more feasible. masterorganicchemistry.com The evolution of protecting groups continued with the introduction of the Fmoc (9-fluorenylmethoxycarbonyl) group, which offered milder deprotection conditions compared to the previously used Boc (tert-butyloxycarbonyl) group. masterorganicchemistry.comnih.gov

p-Toluenesulfonic acid (p-TSA or tosic acid) is a strong organic acid that is widely used in organic synthesis as a catalyst. preprints.org In the context of amino acid chemistry, p-toluenesulfonic acid plays a crucial role in the preparation and stabilization of amino acid esters. researchgate.netunimi.it Amino acid esters are often isolated as their p-toluenesulfonate salts, which are typically crystalline and stable solids. unimi.it

The formation of the tosylate salt serves two main purposes. First, it facilitates the purification of the amino acid ester. unimi.it Second, it protects the amino group of the amino acid ester, preventing unwanted side reactions. researchgate.net The use of p-toluenesulfonic acid is a common strategy in the synthesis of amino acid esters, including benzyl (B1604629) esters, where it acts as a catalyst for the esterification reaction and allows for the isolation of a stable salt product. unimi.itresearchgate.net The stability of these salts is particularly important for their use as intermediates in further synthetic steps, such as peptide synthesis. google.comnordmann.global

Evolution of Carboxyl Protecting Groups: From Esters to Polymer Supports

N-ME-Leu-obzl P-tosylate: A Key Building Block in Advanced Organic Synthesis

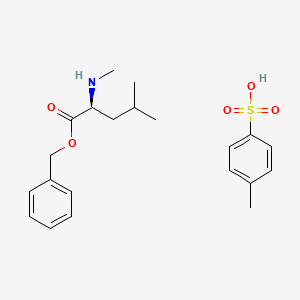

This compound, also known as N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt, is a specific chemical compound that embodies the principles discussed above. clearsynth.comchemicalbook.comchemscene.com It is a derivative of the amino acid leucine (B10760876), where the amine group is methylated, and the carboxylic acid is protected as a benzyl ester. The compound is stabilized as a p-toluenesulfonate salt. clearsynth.comchemicalbook.com

This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex peptides and peptidomimetics. chemimpex.com The presence of the N-methyl group offers the potential to introduce beneficial properties into the final peptide, such as increased proteolytic stability and altered conformation. The benzyl ester provides a readily removable protecting group for the carboxyl terminus, while the tosylate salt form ensures stability and ease of handling. unimi.itnordmann.global The use of such pre-functionalized and protected amino acid derivatives streamlines the synthetic process and allows for the precise incorporation of N-methylated residues into a growing peptide chain. researchgate.net Its utility is particularly noted in pharmaceutical research and development for creating peptide-based drugs with enhanced stability and efficacy. chemimpex.com

Properties

IUPAC Name |

benzyl (2S)-4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.C7H8O3S/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11,13,15H,9-10H2,1-3H3;2-5H,1H3,(H,8,9,10)/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAGSSPEDLUVSS-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies of N Me Leu Obzl P Tosylate

Conventional Synthetic Routes for N-Methylated Leucine (B10760876) Benzyl (B1604629) Ester p-Tosylate

The traditional approach to synthesizing N-ME-Leu-obzl P-tosylate involves a direct, two-step process starting from N-methyl-L-leucine. This method is a variation of the classic Fischer-Speier esterification. researchgate.net

Esterification of N-Methyl-L-Leucine with Benzyl Alcohol

The initial step is the esterification of the carboxyl group of N-methyl-L-leucine with benzyl alcohol. cdnsciencepub.com This reaction forms the benzyl ester, N-methyl-L-leucine benzyl ester. The process typically involves heating the reactants in a suitable solvent. researchgate.net

Salt Formation with p-Toluenesulfonic Acid

Concurrently or subsequently, the N-methylamino group of the leucine derivative reacts with p-toluenesulfonic acid (p-TsOH) to form the stable p-tosylate salt. researchgate.netunimi.it This salt is often crystalline and easier to purify than the free amino acid ester. researchgate.netresearchgate.net The formation of the tosylate salt serves to protect the amino group during subsequent synthetic steps. nordmann.global

Specific Reaction Conditions and Reagent Stoichiometry

The synthesis is typically carried out by refluxing N-methyl-L-leucine with benzyl alcohol and p-toluenesulfonic acid. cdnsciencepub.com A key aspect of this esterification is the removal of water as it is formed, which drives the reaction to completion. researchgate.net This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like benzene (B151609) or cyclohexane. cdnsciencepub.comunimi.it The use of hazardous solvents like benzene and carbon tetrachloride is being replaced by safer alternatives such as cyclohexane. researchgate.netresearchgate.netresearchgate.net

One documented procedure involves dissolving N-benzyloxycarbonyl-N-methylleucine (Z-MeLeu), a precursor, and hydrogenating it to yield N-methylleucine. cdnsciencepub.com This product is then dissolved in benzyl alcohol and benzene containing p-toluenesulfonic acid, and the mixture is heated under reflux. cdnsciencepub.com After removing the benzene, the final product, this compound, is precipitated with ether and collected. cdnsciencepub.com

The stoichiometry of the reagents is crucial for achieving high yields. Generally, a slight excess of p-toluenesulfonic acid is used relative to the amino acid to ensure complete salt formation. researchgate.netunimi.it An excess of benzyl alcohol is also common, as it can serve as both a reactant and a solvent. google.comacs.org

Table 1: Conventional Synthesis Parameters

| Parameter | Description | Source(s) |

|---|---|---|

| Starting Material | N-methyl-L-leucine | cdnsciencepub.com |

| Reagents | Benzyl alcohol, p-Toluenesulfonic acid | cdnsciencepub.com |

| Solvent | Benzene or Cyclohexane (for azeotropic water removal) | cdnsciencepub.comunimi.it |

| Apparatus | Dean-Stark trap for water removal | cdnsciencepub.comunimi.it |

| Reaction | Reflux | cdnsciencepub.com |

| Purification | Precipitation with ether | cdnsciencepub.com |

Advanced Synthetic Approaches and Methodological Innovations

To improve efficiency, safety, and yield, modern synthetic methods have been developed, including microwave-assisted techniques and novel deprotection strategies.

Microwave-Assisted Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salts

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of amino acid benzyl ester p-toluenesulfonate salts. researchgate.net This method dramatically reduces reaction times compared to conventional heating. researchgate.net The synthesis of various amino acid benzyl ester p-toluenesulfonate salts from the corresponding amino acid, benzyl alcohol, and p-toluenesulfonic acid can be completed in as little as 40 to 60 seconds under microwave irradiation. researchgate.net This high-speed synthesis results in the precipitation of the crystalline product in very high yields, typically between 92-97%. researchgate.net The resulting esters have been successfully used in peptide synthesis, demonstrating the viability of this rapid and efficient method. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Method | Microwave-Assisted Method | Source |

|---|---|---|---|

| Reaction Time | Several hours | 40-60 seconds | cdnsciencepub.comresearchgate.net |

| Yield | Good to high | 92-97% | researchgate.net |

| Energy Source | Thermal (Reflux) | Microwave Irradiation | cdnsciencepub.comresearchgate.net |

Deprotection Strategies for Precursors Leading to this compound

The synthesis of this compound can also be approached by starting with a more complex, protected precursor and selectively removing protecting groups. A common strategy in peptide chemistry involves using N-terminally protected amino acids.

For instance, N-benzyloxycarbonyl-N-methyl-L-leucine (Z-MeLeu) can be synthesized and then deprotected to reveal the N-methylamino group. cdnsciencepub.com The benzyloxycarbonyl (Z or Cbz) group is typically removed by catalytic hydrogenation. cdnsciencepub.com The resulting N-methyl-L-leucine can then undergo esterification and salt formation as described in the conventional route. cdnsciencepub.com

Another widely used protecting group is the tert-butoxycarbonyl (Boc) group. A precursor such as Boc-N-Me-Leu-OBzl could be synthesized first. The Boc group can then be cleaved under acidic conditions, for example, using trifluoroacetic acid (TFA) or p-toluenesulfonic acid itself, to yield the target this compound. google.com Research has shown that p-TsOH can be used for the high-speed deprotection of Boc groups under microwave irradiation, which could be integrated into a streamlined synthesis. researchgate.net This approach allows for the selective deprotection of the N-terminus while leaving the benzyl ester intact. researchgate.net

These deprotection strategies are integral to multi-step syntheses, particularly in the solution-phase synthesis of complex peptides where different protecting groups are orchestrated to build the peptide chain. nih.gov

High-Speed Boc Deprotection using p-TsOH under Microwave Irradiation

A rapid and efficient method for the deprotection of the tert-butyloxycarbonyl (Boc) group from amino acids and peptide esters utilizes p-toluenesulfonic acid (p-TsOH) in toluene (B28343) under microwave irradiation. researchgate.net This process is remarkably fast, achieving complete deprotection in as little as 30 seconds. researchgate.net The use of microwave enhancement significantly accelerates the reaction compared to conventional heating methods. researchgate.netpreprints.org This technique has been shown to be effective for various Boc-protected amino acids, leading to the formation of the corresponding amino acid p-toluenesulfonate salts in good yields. researchgate.netpreprints.org The method is also noted for its chemoselectivity, as other protecting groups like C-peptide benzyl esters, O-benzyl ethers, N-Fmoc, and N-Z groups remain stable under these conditions. researchgate.net A solvent-free modification of this procedure involves ball milling the Boc-protected amine with p-TsOH, which also results in the formation of the tosylate salt in high yield and short reaction times. scirp.org

| Substrate | Product | Conditions | Yield | Reference |

| Boc-N-Me-Leu-OH | H-N-Me-Leu-OBzl·p-TsOH | p-TsOH, Benzyl alcohol, Toluene, Microwave | Good | researchgate.net |

| Boc-protected amines | Amine·p-TsOH | p-TsOH, Ball milling, 10 min, RT | Quantitative | scirp.org |

Concomitant Formation of N-Methyl Amino Acid Benzyl Ester p-TsOH Salts

The microwave-assisted reaction with p-TsOH can be extended to achieve both the deprotection of the Boc group and the formation of the C-terminal benzyl ester in a single step. preprints.org This one-pot synthesis is a highly efficient strategy for preparing N-methyl amino acid benzyl ester p-TsOH salts. researchgate.netpreprints.org The reaction of a Boc-protected N-methyl amino acid with benzyl alcohol in the presence of p-TsOH under microwave irradiation leads directly to the desired product. researchgate.net This approach avoids the need for separate deprotection and esterification steps, streamlining the synthetic process. preprints.orgresearchgate.net The use of p-TsOH is crucial as it acts as a catalyst for the esterification while also facilitating the removal of the Boc group. researchgate.net

Selective N-Alkylation of Tosyl-Protected Amino Acid Esters

The selective N-alkylation of amino acid esters is a key step in the synthesis of N-methylated amino acids. One effective method involves the redox N-alkylation of tosyl-protected amino acid esters. scispace.comresearchgate.net This process utilizes an alcohol in the presence of triphenylphosphine (B44618) (TPP) and diethyl azodicarboxylate (DEAD), a system known as the Mitsunobu reaction. scispace.com This method has been successfully applied to N-tosylated amino acid methyl and benzyl esters, yielding the corresponding N-alkylated derivatives in excellent yields. scispace.comresearchgate.net For instance, the N-methylation of Tos-Leu-OMe has been reported with high yield. scispace.com

It is important to note that the reaction conditions can influence the outcome. For example, the rate and yield of alkylation can depend on the position of the tosylamino and carboxy groups. scispace.comresearchgate.net This methodology is advantageous as it proceeds under mild conditions and can be applied to peptides as well. scispace.com

| Substrate | Reagents | Product | Yield | Reference |

| Tos-Leu-OMe | MeOH, TPP, DEAD | Tos(Me)-Leu-OMe | 89% | scispace.com |

| N-tosylated amino acid esters | Alcohol, TPP, DEAD | N-alkylated derivatives | Excellent | scispace.comresearchgate.net |

Purification and Characterization Techniques

Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound.

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. ruifuchems.com HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. knauer.net For compounds like this compound, reverse-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. teledynelabs.com By comparing the retention time of the synthesized compound to a standard, its identity can be confirmed and its purity can be quantified, often aiming for greater than 99.0%. ruifuchems.com The choice of mobile phase, stationary phase, and column temperature can be adjusted to optimize the separation of the desired product from any impurities. chromatographyonline.com

Flash Chromatography serves as a rapid and efficient method for the preparative purification of organic compounds. iajpr.com This technique uses positive air pressure to force the mobile phase through a column packed with a solid adsorbent, typically silica (B1680970) gel. iajpr.com It is particularly useful for isolating products from reaction mixtures on a larger scale than analytical HPLC. researchgate.net For the purification of this compound, flash chromatography can be employed to remove unreacted starting materials and byproducts. researchgate.net The selection of the solvent system (mobile phase) is critical for achieving effective separation. iajpr.com

Spectroscopic Verification

Spectroscopic methods provide detailed structural information and confirm the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. youtube.comyoutube.com ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon framework of the molecule. youtube.comyoutube.com Specific chemical shifts and coupling patterns can be assigned to the protons and carbons of the leucine, N-methyl, benzyl, and p-tosylate moieties, confirming the successful synthesis of the target compound. youtube.comyoutube.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of this compound and to gain information about its structure through fragmentation patterns. youtube.comyoutube.com The molecular ion peak in the mass spectrum corresponds to the mass of the intact molecule, providing strong evidence for its formation. youtube.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. youtube.comyoutube.com Characteristic absorption bands in the IR spectrum can confirm the presence of the ester carbonyl group, the aromatic rings of the benzyl and tosylate groups, and the sulfonate group. youtube.com

Elemental Analysis for Purity Assessment

Elemental analysis is a crucial technique for determining the empirical formula of a compound and assessing its purity. rsc.orgresearchgate.net This method measures the percentage composition of elements such as carbon, hydrogen, and nitrogen. nih.gov The experimentally determined percentages are compared to the calculated values for the proposed chemical formula of this compound. nih.gov A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized compound. nih.gov

| Analysis | Purpose | Expected Outcome |

| Elemental Analysis | Confirms the elemental composition and purity of this compound. | The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values for the molecular formula C₂₁H₂₉NO₅S. |

Mechanistic Studies of Reactions Involving N Me Leu Obzl P Tosylate

Role of the p-Tosylate Counterion in Reaction Pathways

The p-toluenesulfonate (tosylate) counterion is not merely an inert spectator in reactions involving amino acid esters like N-Me-Leu-OBzl. It plays a significant role in the stability of the starting material and can actively influence the course of subsequent reactions, such as peptide coupling.

The presence of tertiary amine salts, including p-toluenesulfonates, has a profound impact on the stereochemical outcome of peptide coupling reactions involving N-methylated amino acids. thieme-connect.deresearchgate.net Research has demonstrated that when coupling a protected N-methylamino acid, the presence of salts like triethylamine (B128534) p-toluenesulfonate can lead to significant racemization. researchgate.netcdnsciencepub.comresearchgate.net For instance, in the coupling of Z-Ala-MeLeu with Gly-OBzl, racemization levels ranging from 2.8% to 39% were observed across various coupling methods when conducted in the presence of such salts. researchgate.netcdnsciencepub.comresearchgate.net This loss of stereochemical integrity highlights the counterion's role in influencing the reaction pathway, likely by promoting the formation of racemization-prone intermediates. cdnsciencepub.com In contrast, couplings performed in the absence of these salts generally exhibit substantially less racemization. researchgate.netcdnsciencepub.comresearchgate.net This effect underscores the critical importance of reaction conditions, where the choice of base and the presence of salt counterions can dictate the selectivity and stereochemical purity of the final peptide product. thieme-connect.de

Amino acid esters are frequently prepared, stored, and handled as their p-toluenesulfonate salts. researchgate.net This practice is rooted in several practical advantages conferred by the tosylate counterion. The formation of the salt enhances the crystallinity of the amino acid ester, transforming it from a potential oil or low-melting solid into a stable, crystalline solid that is easier to handle, purify, and store. In the synthesis of amino acid benzyl (B1604629) esters, p-toluenesulfonic acid often serves a dual purpose: it acts as a catalyst for the Fischer-Speier esterification reaction between the amino acid and benzyl alcohol, and it stabilizes the resulting ester product as the tosylate salt. researchgate.net This salt form can also improve the solubility of the amino acid ester in the organic solvents commonly used for peptide synthesis. The process of forming these salts is a standard and effective method for preparing crucial synthetic intermediates for peptide synthesis. researchgate.netresearchgate.net

Influence on Reactivity and Selectivity in Peptide Coupling

Racemization Phenomena in N-Methylamino Acid Peptide Bond Formation

A primary obstacle in the synthesis of peptides containing N-methylamino acids is the heightened susceptibility of the N-methylated residue to racemization during the activation and coupling steps. researchgate.netcdnsciencepub.comuni-kiel.de This phenomenon is markedly more pronounced for N-methylamino acids compared to their non-methylated counterparts. thieme-connect.decdnsciencepub.com

Systematic studies have been conducted to quantify the degree of racemization when coupling N-methylated amino acids using various methods. The research by McDermott and Benoiton provides a clear illustration of this issue. They investigated the coupling of Z-Ala-MeLeu with Gly-OBzl and measured the percentage of the undesired L,D-diastereomer formed. Their findings reveal a strong dependence of racemization on the coupling reagent and the presence of triethylamine p-toluenesulfonate salt.

| Coupling Method | In Presence of Et3N·HOTs (% L,D Isomer) | In Absence of Salt (% L,D Isomer) |

|---|---|---|

| Mixed Anhydride (iBuOCOCl) | 39 | 2.1 |

| DCCI | 15 | 1.1 |

| EEDQ | 15 | 0.3 |

| DCCI-HONSu (reagent) | 2.8 | 0.3 |

| HONSu (active ester) | 0.2 | 0.2 |

Data sourced from studies on the coupling of Z-Ala-MeLeu with Gly-OBzl. researchgate.netcdnsciencepub.com

As the data indicates, methods involving mixed anhydrides and DCCI in the presence of a p-toluenesulfonate salt lead to extensive racemization. cdnsciencepub.com Notably, only the pre-formed N-hydroxysuccinimide (HONSu) active ester method yields a stereochemically pure product under these conditions. researchgate.netcdnsciencepub.com In the absence of salt, racemization is significantly reduced, with the EEDQ and DCCI-HONSu methods providing essentially pure products. researchgate.netcdnsciencepub.com

The mechanism of racemization for activated N-acyl-N-methylamino acids is distinct from that of their N-H counterparts, which typically proceed via an oxazol-5(4H)-one (azlactone) intermediate. uni-kiel.de For N-methylated residues, the key intermediate responsible for the loss of stereochemical integrity is a planar, achiral oxazolium-5-oxide. researchgate.netcdnsciencepub.comresearchgate.net The formation of this intermediate occurs upon activation of the carboxyl group. The absence of the N-H proton in N-methylated residues facilitates the formation of this different type of cyclic intermediate. cdnsciencepub.comcdnsciencepub.com Chemical evidence for the existence of the oxazolium-5-oxide has been robustly established by trapping experiments, where the intermediate was captured as a pyrrole (B145914) derivative in high yield. researchgate.netcdnsciencepub.com This intermediate readily loses the chirality of the α-carbon, and subsequent nucleophilic attack by the amine component of the coupling partner can occur from either face, leading to a racemic mixture. cdnsciencepub.comhighfine.com

The reaction environment, specifically the choice of solvent and base, plays a crucial role in controlling the stereochemical purity during peptide bond formation with N-methylamino acids. cdnsciencepub.com Studies have shown that polar solvents tend to promote racemization. researchgate.netcdnsciencepub.com This is likely due to the stabilization of the charged oxazolium-5-oxide intermediate. In contrast to some racemization mechanisms, the use of excess tertiary amine base does not appear to increase the extent of racemization for N-methylated amino acids. researchgate.netcdnsciencepub.com However, the salt of the tertiary amine, such as triethylamine hydrochloride or p-toluenesulfonate, has been demonstrated to be a major contributor to racemization. thieme-connect.deresearchgate.netcdnsciencepub.com Therefore, to maintain stereochemical integrity when coupling N-methylated amino acids like N-Me-Leu-OBzl p-tosylate, it is often critical to use coupling conditions that avoid the formation of these salts or to employ methods, like the use of pre-formed active esters, that are less susceptible to racemization. cdnsciencepub.comresearchgate.net

Strategies for Mitigating Racemization, e.g., HONSu Ester Method

In peptide synthesis, the activation of a carboxyl group of an N-protected amino acid is a prerequisite for amide bond formation. However, this activation can lead to a significant side reaction: racemization. This is particularly problematic for N-alkylated amino acids, such as N-methyl-L-leucine (N-Me-Leu), which are highly susceptible to losing their stereochemical integrity. pharm.or.jp The mechanism of racemization often involves the formation of a planar, achiral intermediate, such as an oxazolonium ion, which can be protonated to form either the L- or D-enantiomer with equal likelihood. pharm.or.jp

A highly effective strategy to suppress this undesirable racemization is the use of N-hydroxysuccinimide (HONSu) to form an active ester. researchgate.net This method involves the reaction of the N-protected N-Me-Leu with HONSu, typically facilitated by a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC). pharm.or.jp The resulting N-hydroxysuccinimide ester of N-Me-Leu is comparatively stable and less prone to racemization. The subsequent coupling with an amino component, such as L-leucine benzyl ester (H-Leu-OBzl), can then proceed under mild conditions, preserving the chirality of the N-methylated residue. researchgate.net

Research has shown that while significant racemization (ranging from 2.8% to 39%) can occur when coupling Z-Ala-MeLeu with Gly-OBzl using various methods in the presence of salts, the use of the N-hydroxysuccinimide (HONSu) ester yields a stereochemically pure product. researchgate.net Even in the absence of salt, which generally reduces racemization, the DCC/HONSu method is one of the few that produces an essentially pure product. researchgate.net The success of the HONSu ester method is attributed to the fact that the activated ester is less reactive than intermediates formed by other methods, thus disfavoring the formation of the oxazolonium intermediate responsible for racemization. pharm.or.jpgoogle.com

| Coupling Method (Z-Ala-MeLeu + Gly-OBzl) | Additive | Racemization (%) | Reference |

| Mixed Anhydride (iBuOCOCl) | N-methylmorpholine | 39 | researchgate.net |

| DCC | None | 2.8 | researchgate.net |

| DCC | HONSu | <0.5 | researchgate.net |

| EEDQ | None | 0.7 | researchgate.net |

This table illustrates the significant reduction in racemization when using the DCC/HONSu method compared to other common coupling techniques for a model peptide containing an N-methylated amino acid.

Cyclization Mechanisms of N-Alkyl Dipeptides (as relevant to N-Me-Leu moieties)

N-alkyl dipeptides, particularly those containing N-methylated residues like N-Me-Leu, are prone to intramolecular cyclization to form 2,5-diketopiperazines (DKPs). researchgate.netuniupo.it This reaction is a significant pathway, often competing with the desired peptide chain elongation, and is influenced by the specific properties of the N-alkylated amino acid. researchgate.netuniupo.it The formation of DKPs occurs through an intramolecular aminolysis at the dipeptide stage. uniupo.it The presence of an N-alkyl group, which can readily adopt a cis-amide bond conformation, is a key factor that favors this cyclization reaction. uniupo.it

Theoretical Calculations of Cyclization Pathways

Theoretical studies, primarily using density functional theory (DFT), have been employed to elucidate the mechanisms of dipeptide cyclization. researchgate.netresearchgate.netorganic-chemistry.org These calculations indicate that the reaction proceeds through a stepwise mechanism. researchgate.netresearchgate.net For a dipeptide ester containing an N-Me-Leu residue, the process is initiated by the nucleophilic attack of the N-terminal secondary amine on the C-terminal ester's carbonyl carbon. researchgate.netresearchgate.net

Influence of Alkyl Substituents, Solvation, Electronic, and Steric Effects

The rate and efficiency of DKP formation are governed by a combination of interconnected factors. researchgate.netresearchgate.netgrafiati.com

Alkyl Substituents: The N-methyl group in N-Me-Leu plays a dominant role in promoting cyclization. Compared to a non-alkylated peptide, the steric clash between the N-methyl group and adjacent substituents destabilizes the trans-amide conformation, thereby increasing the population of the cis-amide conformer. thieme-connect.denih.gov This pre-organization of the peptide backbone into a cyclization-prone shape significantly enhances the reaction rate. nih.govacs.org

Solvation: The solvent environment has a notable impact on the cyclization reaction. researchgate.net Theoretical calculations incorporating solvation effects show that the solvent helps to stabilize the transition states and intermediate species involved in the reaction pathway. researchgate.net The choice of solvent can alter the conformational equilibrium of the linear dipeptide and thus influence the rate of cyclization.

Electronic Effects: The electronic properties of the substituents also contribute to the reaction. researchgate.netgrafiati.com The N-methyl group has a weak electron-donating inductive effect, which slightly increases the nucleophilicity of the attacking nitrogen atom, thereby favoring the initial step of the cyclization.

Applications of N Me Leu Obzl P Tosylate in Complex Chemical Synthesis

Peptide Synthesis Methodologies

The incorporation of N-methylated amino acids like N-Me-Leu-obzl P-tosylate into peptide chains is a key strategy for modulating the biological and physical properties of peptides. mdpi.com N-methylation can enhance enzymatic stability, improve cell permeability, and influence the conformational preferences of the peptide backbone. mdpi.compeptide.com

Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) Strategies

This compound and similar protected amino acids are integral to both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). In SPPS, the peptide chain is assembled step-by-step while anchored to a solid resin support. This method is advantageous for its simplicity in purification, as excess reagents and byproducts are washed away after each coupling step. bachem.com The use of protected amino acid derivatives like this compound is crucial to prevent unwanted side reactions during the sequential addition of amino acids. bachem.com

LPPS, on the other hand, involves the synthesis of peptides in solution. While it can be more challenging in terms of purification, LPPS is often employed for large-scale synthesis and for peptides that are difficult to assemble on a solid support. mdpi.com In both strategies, the benzyl (B1604629) ester group of this compound serves as a temporary protecting group for the C-terminus, which can be removed under specific conditions to allow for further chain elongation. bachem.comsmolecule.com The p-toluenesulfonate salt form enhances the compound's stability and handling properties. bachem.comfishersci.at

Use as a Protected Amino Acid Building Block

This compound functions as a protected amino acid building block, a fundamental component in the controlled and sequential assembly of peptides. bachem.comsmolecule.com The protection of the amino and carboxyl groups is essential to direct the formation of the desired peptide bond and to prevent self-polymerization or other undesired reactions. bachem.com The N-methyl group introduces steric hindrance, which can make coupling reactions more challenging compared to their non-methylated counterparts. scielo.org.mxcem.com The benzyl ester protects the carboxylic acid, while the N-methyl group is a permanent modification of the amino acid backbone. The p-toluenesulfonate salt facilitates the handling of the amino acid ester, which is often more stable in this form. bachem.com

Coupling Reactions with Other Amino Acid Derivatives

The formation of a peptide bond between this compound and another amino acid derivative is a critical step in peptide synthesis. bachem.com This reaction involves the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. bachem.com

The steric hindrance posed by the N-methyl group necessitates the optimization of coupling conditions to achieve high yields and minimize side reactions, particularly racemization. mdpi.combachem.com Research has shown that factors such as the choice of coupling reagent, solvent, and the presence of additives can significantly impact the efficiency of coupling N-methylated amino acids. researchgate.netcdnsciencepub.com For instance, couplings involving the carboxyl group of an N-methylamino acid often yield better results in the absence of salt. researchgate.netcdnsciencepub.com Microwave-assisted SPPS has also emerged as a technique to drive difficult couplings of sterically hindered amino acids to completion more efficiently. cem.com

A variety of coupling reagents have been developed to facilitate the formation of peptide bonds, especially those involving sterically hindered residues like N-methylamino acids. bachem.comglobalresearchonline.net

EDC/HOAT: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxy-7-azabenzotriazole (B21763) (HOAT) is a powerful coupling system. bachem.comthermofisher.com HOAT is known to be superior to its predecessor, HOBt, in enhancing coupling yields and reducing racemization, particularly in difficult couplings. globalresearchonline.netthermofisher.com However, even potent reagents like EDC/HOAT can face challenges in achieving efficient conversions with N-methylated amines under certain conditions. acs.org

DCCI-HONSu: The use of N,N'-Dicyclohexylcarbodiimide (DCCI) in combination with N-Hydroxysuccinimide (HONSu) is another established method. researchgate.netcdnsciencepub.com Studies have shown that coupling via the HONSu ester can produce stereochemically pure products, even in the presence of salts that would otherwise promote racemization. researchgate.netcdnsciencepub.com In the absence of salt, the DCCI-HONSu method can yield essentially pure products. researchgate.netcdnsciencepub.com

EEDQ: N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a coupling agent recognized for its low rates of racemization. researchgate.netutwente.nl It has been successfully used in the synthesis of complex natural products and can mediate couplings where other reagents fail. bachem.comresearchgate.net EEDQ converts the amino acid derivative into a mixed anhydride, which then rapidly reacts with the amino component. bachem.comutwente.nl

The choice of coupling reagent is critical and often depends on the specific amino acid sequence and the synthesis strategy being employed. The development of onium-type coupling reagents has significantly improved the incorporation of sterically hindered amino acids. globalresearchonline.net

Optimization of Coupling Conditions for N-Methylamino Acids

Orthogonal Protection Schemes in Peptide Synthesis

Orthogonal protection schemes are fundamental to the synthesis of complex peptides, allowing for the selective removal of one type of protecting group while others remain intact. researchgate.net This is crucial for creating branched or cyclic peptides, or for introducing modifications at specific sites within the peptide chain. sigmaaldrich.com

In the context of this compound, the benzyl ester (Bzl) protecting the C-terminus is part of a broader orthogonal strategy. For example, in a common Fmoc/tBu strategy, the temporary Nα-Fmoc group is removed with a mild base like piperidine, while the permanent side-chain protecting groups (like tBu) and the C-terminal ester are stable under these conditions. researchgate.net The benzyl ester can then be cleaved under different conditions, such as catalytic hydrogenation, without affecting the other protecting groups. bachem.com This orthogonality is essential for the controlled and precise construction of complex peptide architectures.

Peptidomimetic Synthesis and Designnih.govresearchgate.net

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. uminho.pt N-methylation, as seen in this compound, is a fundamental strategy in peptidomimetic design. researchgate.net

Incorporation of N-Methylated Residues into Peptidomimetic Scaffoldsnih.govresearchgate.netacs.org

The incorporation of N-methylated amino acids, such as N-methyl-leucine, into peptide chains is a powerful technique for modulating the biological and physicochemical properties of peptides. researchgate.netnih.gov This modification eliminates the amide proton, which is a hydrogen bond donor, thereby altering the conformational preferences of the peptide backbone. uminho.pt This can lead to increased resistance to proteases, improved membrane permeability, and enhanced receptor affinity and selectivity. uminho.ptub.edunih.gov

The synthesis of peptides containing N-methylated residues can be challenging. The coupling of an amino acid to the secondary amine of an N-methylated residue is often less efficient than coupling to a primary amine and can be prone to racemization. kyoto-u.ac.jpresearchgate.net However, methods have been developed to overcome these difficulties, allowing for the systematic incorporation of N-methylated amino acids into desired sequences. nih.govmdpi.com

Table 1: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale |

| Proteolytic Stability | Increased | The absence of the N-H bond hinders recognition and cleavage by proteases. uminho.pt |

| Membrane Permeability | Increased | Reduced hydrogen bonding capacity and increased lipophilicity facilitate passage through cell membranes. uminho.ptkyoto-u.ac.jp |

| Conformational Flexibility | Decreased | The steric bulk of the methyl group restricts rotation around the peptide backbone, leading to a more defined conformation. researchgate.netresearchgate.net |

| Receptor Binding | Can be enhanced or altered | The conformational constraints imposed by N-methylation can pre-organize the peptide into a bioactive conformation, leading to improved affinity and selectivity for its target receptor. nih.govresearchgate.net |

Synthesis of Cyclic Peptides and Depsipeptidesacs.orgmdpi.com

Cyclic peptides and depsipeptides (which contain at least one ester bond in the backbone) often exhibit superior pharmacological properties compared to their linear counterparts due to their constrained conformation and increased stability. nih.govupc.edu this compound is a valuable precursor for the synthesis of N-methylated cyclic peptides and depsipeptides. kyoto-u.ac.jp

The synthesis of these cyclic structures often involves a macrolactamization (for cyclic peptides) or macrolactonization (for depsipeptides) step, where the linear precursor is cyclized. kyoto-u.ac.jpnih.gov The presence of N-methylated residues can influence the efficiency of this cyclization step. Nature has utilized N-methylation in numerous cyclic peptide and depsipeptide natural products, such as the immunosuppressant cyclosporine A and the antibiotic actinomycin (B1170597) D, to fine-tune their biological activities. uminho.ptmdpi.com

Derivatization Strategies Beyond Peptide Assemblynih.govsci-hub.se

The utility of N-methylated leucine (B10760876) derivatives extends beyond their direct incorporation into peptide chains. The unique properties of these building blocks allow for a range of derivatization strategies to create novel molecules with specific functions.

Late-Stage Modification of N-Methylated Leucine Derivativesnih.gov

Late-stage functionalization is a powerful strategy in medicinal chemistry that allows for the modification of a complex molecule, such as a peptide, in the final steps of its synthesis. researchgate.net This approach enables the rapid generation of a library of analogs with diverse properties from a common intermediate. researchgate.net N-methylated leucine derivatives can be subjected to various late-stage modifications. For example, the side chain of leucine can be functionalized to introduce new chemical groups that can modulate the biological activity or pharmacokinetic properties of the molecule. nih.gov

Introduction of Chromophores or Fluorophores for Analytical Applicationssci-hub.se

To study the interactions of peptides and peptidomimetics with their biological targets, it is often necessary to label them with a reporter group, such as a chromophore or a fluorophore. bachem.comnih.gov These labels allow for the detection and quantification of the molecule in various assays. N-methylated leucine derivatives can be modified to incorporate such reporter groups. For instance, a fluorescent dye can be attached to the N-terminus or the side chain of the N-methyl-leucine residue. nih.govresearchgate.net The resulting fluorescently labeled peptide can then be used in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays, to study its localization, binding, and mechanism of action. researchgate.net

Table 2: Common Fluorophores for Peptide Labeling

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Features |

| Fluorescein | ~494 | ~518 | Bright, but pH sensitive and prone to photobleaching. |

| Rhodamine | ~550 | ~573 | More photostable than fluorescein. |

| Coumarin | ~375-410 | ~450-490 | Useful for blue fluorescence applications. researchgate.net |

| N-Methyl-anthraniloyl (N-Me-Abz) | ~340-360 | ~440-450 | Often used in fluorescence resonance energy transfer (FRET) based assays. bachem.com |

Synthesis of Biologically Active Compounds

The incorporation of N-methylated amino acids is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptides. N-methylation can increase metabolic stability by protecting against enzymatic degradation, improve membrane permeability, and modulate conformation, which can fine-tune binding affinity and selectivity for biological targets. This compound provides the N-Me-Leu moiety, a component found in several important biologically active natural products and their synthetic analogs.

This compound is instrumental in the synthesis of analogs of natural products like the grassystatins. Grassystatins are statine-containing peptides isolated from marine cyanobacteria that exhibit potent inhibitory activity against aspartic proteases. nih.govrsc.org The total synthesis of these complex molecules is essential to confirm their structure, assign absolute configurations, and provide sufficient material for detailed biological evaluation. nih.gov

The synthesis of grassystatin G, for example, a member of this family, was achieved through a convergent [3+3] strategy, which involves the coupling of two complex fragments. nih.gov The structure of grassystatin G incorporates several amino acid residues, including N-methyl-L-leucine (N-Me-L-Leu). nih.govrsc.org In such a synthesis, a protected amino acid derivative like this compound is a key starting material. The benzyl ester and tosylate salt forms are standard in peptide chemistry for activating the amino acid for coupling while preventing unwanted side reactions. scispace.comresearchgate.net The N-Me-L-Leu unit is specifically identified as a constituent of grassystatin G through detailed analysis after acid hydrolysis of the natural product. rsc.org

Table 1: Amino Acid and Other Components of Grassystatin G

| Component | Abbreviation |

|---|---|

| Proline-methyl ester | Pro-methyl ester |

| N-methyl-Phenylalanine | N-Me-Phe |

| 4-amino-3-hydroxy-6-methylheptanoic acid | Sta |

| N-methyl-Leucine | N-Me-Leu |

| Leucine | Leu |

| Hydroxyisovaleric acid | Hiva |

Data derived from spectroscopic analysis of Grassystatin G. nih.govrsc.org

The utility of this compound extends to the synthesis of various enzyme inhibitors and other molecules of pharmacological interest, where the N-Me-Leu residue is a critical structural element.

Enzyme Inhibitors: The grassystatins are a prime example of enzyme inhibitors synthesized using building blocks like this compound. Grassystatins A-F are selective inhibitors of Cathepsin E, while the distinct structure of grassystatin G, which contains N-Me-Leu, confers a selective inhibitory activity against Cathepsin D. nih.govrsc.org Cathepsin D is an aspartic protease implicated in cancer progression, particularly in breast cancer, making inhibitors like grassystatin G valuable tools for research and potential therapeutic leads. rsc.orgresearchgate.net The synthesis of such potent and selective inhibitors relies on the precise assembly of its constituent parts, including the N-methylated leucine provided by reagents like this compound.

The synthesis of peptides containing N-methylated amino acids presents unique challenges, including the potential for racemization during the coupling step. researchgate.netcdnsciencepub.com Research into model peptides like Z-Ala-MeLeu has shown that the choice of coupling method is critical to maintaining stereochemical purity. For instance, coupling Z-Ala-MeLeu with Gly-OBzl can lead to significant racemization (2.8–39%) with many standard methods, especially in the presence of certain salts. researchgate.netcdnsciencepub.com However, the use of an N-hydroxysuccinimide (HONSu) ester as the active intermediate can yield a stereochemically pure product. researchgate.netcdnsciencepub.com

Table 2: Racemization in Coupling of Z-Ala-MeLeu with Gly-OBzl

| Coupling Method | Racemization (%) |

|---|---|

| Mixed Anhydride (in presence of salt) | High |

| DCCI-HONSu (in presence of salt) | Low |

| HONSu ester | None Detected |

Data based on studies of model peptides to assess racemization during bond formation. researchgate.netcdnsciencepub.com

Other Pharmacologically Relevant Molecules: The N-Me-Leu residue is a recurring motif in other complex, pharmacologically important peptides. A prominent example is Ciclosporin, a powerful immunosuppressive drug used widely in organ transplantation to prevent rejection. karger.com Ciclosporin is a cyclic undecapeptide that contains seven N-methylated amino acids, four of which are N-methyl-L-leucine (MeLeu) residues at positions 4, 6, 9, and 10. karger.com The total synthesis of Ciclosporin and its analogs—a critical endeavor for studying structure-activity relationships—depends on the successful incorporation of these numerous N-methylated residues, underscoring the importance of high-quality building blocks like this compound. karger.com

Stereochemical Control and Analysis in N Me Leu Obzl P Tosylate Reactions

Chiral Integrity during Peptide Bond Formation

The formation of a peptide bond involves the activation of the carboxylic acid group of one amino acid and its subsequent reaction with the amino group of another. This activation step, while necessary for the reaction to proceed, can also create conditions that compromise the chiral integrity of the activated amino acid, leading to epimerization. nih.govnih.gov

Epimerization is the change in the configuration of one of several chiral centers in a molecule. In peptide synthesis, this typically refers to the inversion of the stereochemistry at the α-carbon of an amino acid residue. Several factors can influence the extent of epimerization during peptide bond formation:

Activation Method: The choice of coupling reagent and the method used to activate the carboxylic acid group are critical. Strong activation can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. nih.govnottingham.ac.uk The use of milder activating agents or the addition of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can significantly reduce the risk of epimerization. niscpr.res.in

Base: The presence of a base, often required for the coupling reaction, can promote the abstraction of the α-proton, leading to enolization and subsequent epimerization. The type and concentration of the base must be carefully controlled. mdpi.com

Steric Hindrance: N-methylated amino acids like N-Me-Leu present increased steric bulk around the nitrogen atom, which can slow down the coupling reaction. This prolonged reaction time, especially under basic conditions, can increase the likelihood of epimerization. mdpi.comscielo.org.mx

Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the rate of both the desired coupling reaction and the undesired epimerization. mdpi.com

Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization. Therefore, conducting coupling reactions at lower temperatures is often preferred to maintain chiral integrity. mdpi.com

The following table summarizes the key factors influencing epimerization:

| Factor | Influence on Epimerization | Mitigation Strategies |

| Activation Method | Strong activation increases risk. | Use milder reagents, add suppressants (HOBt, HOAt). |

| Base | Promotes α-proton abstraction. | Careful selection and control of base concentration. |

| Steric Hindrance | Prolongs reaction time, increasing risk. | Optimize coupling conditions and reagents. |

| Solvent | Affects stability of intermediates. | Choose appropriate solvent for the specific reaction. |

| Temperature | Higher temperatures increase risk. | Conduct reactions at lower temperatures. |

Given the potential for epimerization, it is crucial to have reliable analytical methods to assess the diastereomeric purity of the resulting peptides.

Amino Acid Analyzer: This technique involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. To determine the enantiomeric purity of N-methylated amino acids, they can be coupled with an L-amino acid to form diastereomeric dipeptides, which can then be separated and quantified by an amino acid analyzer. cdnsciencepub.com This method can detect even small amounts of the undesired epimer. cdnsciencepub.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. This can be achieved in two main ways: by using a chiral stationary phase that interacts differently with the two epimers, or by derivatizing the peptide with a chiral agent to create diastereomers that can be separated on a standard achiral column. researchgate.net Reversed-phase HPLC (RP-HPLC) is also widely used for the separation of closely related peptides, including diastereomers.

Factors Affecting Epimerization at the Chiral α-Carbon

Stereoselective Synthesis of N-Methylated Amino Acids

The synthesis of optically pure N-methylated amino acids like N-Me-Leu is a critical prerequisite for their use in peptide synthesis. While commercially available, they can be expensive, leading to the development of various synthetic protocols. scielo.org.mx One common approach involves the N-methylation of a protected amino acid. However, this process must be carefully controlled to avoid racemization.

Stereoselective methods often employ chiral auxiliaries or catalysts to direct the methylation to one face of the molecule, ensuring the desired stereochemistry. nih.govmdpi.com For instance, the stereoselective synthesis of N-methylated amino acids can be achieved through methods like the Strecker reaction using a chiral amine auxiliary. nih.gov Another approach involves the use of enzymes, such as opine dehydrogenase, which can catalyze the stereoselective synthesis of secondary amine carboxylic acids. pu-toyama.ac.jp

Conformational Analysis of N-Methylated Peptides

The introduction of an N-methyl group into a peptide backbone has a profound impact on its conformational properties. A detailed understanding of these effects is crucial for the design of peptides with specific three-dimensional structures and biological activities.

A computational study on N-acetyl-L-leucine-N'-methylamide, a model dipeptide, revealed the existence of numerous stable conformations in both the gas phase and in solution. acs.org The relative stability of these conformers is influenced by the solvent environment. acs.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the conformational analysis of peptides in solution. mdpi.comnih.gov

One of the most significant consequences of N-methylation is its effect on the rotational equilibrium of the amide bond. In a typical peptide bond involving a secondary amide, the trans conformation is overwhelmingly favored due to steric reasons. However, the presence of an N-methyl group reduces the energy difference between the cis and trans conformers. nih.govrsc.org

The following table highlights the impact of N-methylation on peptide properties:

| Property | Effect of N-Methylation |

| Amide Bond Conformation | Increased population of cis isomer. nih.govrsc.org |

| Proteolytic Stability | Increased due to steric hindrance. rsc.org |

| Solubility | Generally increases aqueous solubility. rsc.org |

| Lipophilicity | Increases. rsc.org |

| Conformational Rigidity | Increases. rsc.org |

Advanced Spectroscopic and Computational Analysis

High-Resolution NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure and conformational preferences of molecules in solution. researchgate.net For a molecule like N-Me-Leu-OBzl p-tosylate, which possesses multiple rotatable bonds, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign proton and carbon signals and to probe through-bond and through-space connectivities.

A comprehensive NMR analysis begins with 1D ¹H and ¹³C spectra to identify the basic chemical environments of the nuclei. However, the complexity of this compound necessitates the use of 2D NMR techniques for unambiguous assignments and structural characterization. researchgate.netmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. mnstate.eduprinceton.edu For this compound, COSY would reveal the spin systems of the leucine (B10760876) side chain, the benzyl (B1604629) group, and the tosylate aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. youtube.com An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is crucial for piecing together the molecular fragments, for instance, by showing correlations from the N-methyl protons to the leucine α-carbon and carbonyl carbon, and from the benzyl CH₂ protons to the ester carbonyl carbon and the aromatic carbons of the benzyl ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing information about the molecule's three-dimensional structure and conformation. princeton.edu For flexible molecules, ROESY is often preferred over its counterpart, NOESY (Nuclear Overhauser Effect Spectroscopy), as it avoids the issue of zero cross-peak intensity for medium-sized molecules. ROESY correlations can help determine the relative orientation of the various substituents and the predominant conformers in solution. rsc.org

Table 1: Representative 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei (Example) | Information Gained |

|---|---|---|

| COSY | Leucine α-H ↔ β-H₂ | Connectivity within the leucine side chain. |

| Aromatic-H (Tos) ↔ Aromatic-H (Tos) | Connectivity within the p-toluenesulfonate ring. | |

| HSQC | N-CH₃ ↔ N-CH₃ | Direct C-H bond assignment for the N-methyl group. |

| Benzyl CH₂ ↔ Benzyl CH₂ | Direct C-H bond assignment for the benzyl methylene (B1212753) group. | |

| HMBC | N-CH₃ → Leucine C=O | Confirms the N-methylation of the leucine residue. |

| Benzyl CH₂ → Leucine C=O | Confirms the benzyl ester linkage. | |

| Leucine β-H₂ → Leucine γ-CH | Establishes long-range connectivity in the side chain. | |

| ROESY | N-CH₃ ↔ Leucine α-H | Provides information on the conformation around the N-Cα bond. |

| Benzyl Aromatic-H ↔ Leucine Side Chain-H | Indicates spatial proximity and potential folding of the molecule. |

This table is illustrative and the exact correlations would be determined from the experimental spectra.

Due to the presence of several single bonds, this compound can exist as a mixture of different conformers in solution. copernicus.org The N-methylation of the amide bond introduces a significant conformational constraint, as it removes the possibility of hydrogen bond donation. researchgate.net The analysis of NMR parameters such as coupling constants (³J) and ROESY cross-peak intensities can provide insights into the relative populations of these conformers. copernicus.org For instance, the ³J(HNHα) coupling constant, governed by the Karplus relationship, can be used to estimate the dihedral angle and thus the backbone conformation in peptides, although this specific coupling is absent in the N-methylated residue itself. However, other ³J couplings within the side chain can still provide valuable conformational information. By comparing experimental NMR data with values calculated for different theoretical conformations, it is possible to derive a population-weighted model of the conformational ensemble present in solution. copernicus.org

1D and 2D NMR Techniques (COSY, HSQC, HMBC, ROESY)

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. savemyexams.com For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. chemsrc.com

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion (or a protonated/adduct form) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's connectivity.

Key expected fragmentation pathways for this compound would include:

Loss of the tosylate counter-ion: A primary fragmentation would likely be the dissociation of the tosylate anion, leaving the positively charged N-Me-Leu-OBzl cation.

Cleavage of the benzyl ester: Loss of the benzyl group (C₇H₇•) or toluene (B28343) (C₇H₈) from the ester is a common fragmentation pathway.

Fragmentation of the leucine side chain: Cleavage within the isobutyl side chain of the leucine residue would lead to characteristic losses.

Amide bond fragmentation: While less common for the N-methylated amide, fragmentation around the peptide backbone can occur.

Table 2: Predicted Mass Spectrometry Fragments for [N-Me-Leu-OBzl]⁺

| Fragment Ion | Proposed Structure/Loss | m/z (approx.) |

|---|---|---|

| [M]⁺ | [C₁₄H₂₁NO₂]⁺ | 235 |

| [M - C₇H₇]⁺ | Loss of benzyl radical | 144 |

| [M - C₄H₉]⁺ | Loss of isobutyl radical | 178 |

| [C₇H₇]⁺ | Benzyl cation | 91 |

This table represents the cationic part only and predicted fragments. Actual spectra may show variations.

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental techniques, providing a theoretical framework to understand the structure, reactivity, and dynamics of molecules at an atomic level.

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These calculations can predict optimized geometries, spectroscopic properties (like NMR chemical shifts), and the relative energies of different conformers. While specific reaction mechanism studies for this exact compound are not widely published, QM methods are generally applied to understand processes like racemization during peptide synthesis or the mechanisms of enzymatic hydrolysis, for which N-methylated amino acids can have a significant impact. researchgate.netresearchgate.net For example, QM could be used to investigate the transition states of potential side reactions during its synthesis or derivatization.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govrsc.org An MD simulation of this compound in a solvent box (e.g., water or an organic solvent) would allow for the exploration of its conformational landscape over time. mdpi.com By simulating the atomic motions, MD can reveal the flexibility of different parts of the molecule, the lifetimes of certain conformations, and the interactions with solvent molecules. The results from MD simulations, such as the distribution of dihedral angles and the average distances between specific atoms, can be directly compared with experimental data from NMR (e.g., ROE-derived distance restraints) to validate and refine the structural model. mdpi.com This integrated approach of combining NMR and MD provides a more complete and dynamic picture of the molecule's behavior in solution than either technique could alone. mdpi.com

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules like this compound, offering insights that complement experimental studies. The reactivity of this compound is primarily centered around the N-methylated amino group and the benzyl ester moiety, influenced by the p-toluenesulfonate counterion.

Theoretical models can be employed to predict the outcomes of various reactions. For instance, in peptide coupling reactions, the nucleophilicity of the N-methylated amine is a critical factor. Computational studies on similar N-methylated amino acids suggest that the presence of the methyl group can influence the reaction pathway and the potential for side reactions, such as racemization. researchgate.netresearchgate.net Studies have shown that polar solvents can promote racemization in coupling reactions involving N-methylated amino acids. researchgate.net

The selectivity of this compound in enzymatic reactions is another area where theoretical predictions are valuable. For example, in chemoenzymatic polymerization, the nature of the ester group can significantly affect substrate affinity and the stereoselectivity of the enzyme. acs.org Computational docking simulations could predict the binding orientation and affinity of N-Me-Leu-OBzl within an enzyme's active site, thereby forecasting its suitability as a substrate.

The p-toluenesulfonate counterion also plays a role in the reactivity of the parent molecule. It can influence the solubility and the aggregation state of the amino acid ester in different solvents, which in turn can affect reaction rates and outcomes. acs.org Theoretical calculations can model these solvent effects and predict the most favorable reaction conditions.

Table 1: Predicted Reactivity and Selectivity of this compound

| Reaction Type | Predicted Reactivity | Predicted Selectivity | Influencing Factors |

| Peptide Coupling | Moderate to high nucleophilicity of the N-methylamino group. | Prone to racemization under certain conditions, particularly in polar solvents. | Solvent polarity, coupling reagents, presence of salts. researchgate.net |

| Enzymatic Reactions | Substrate affinity is influenced by the benzyl ester group. | Stereoselectivity is dependent on the enzyme's active site architecture. | Enzyme type, solvent, temperature. |

| Deprotection | The benzyl ester can be cleaved via hydrogenolysis. | Selective deprotection is possible in the presence of other protecting groups. | Catalyst, reaction conditions. |

Analysis of Intermolecular and Intramolecular Interactions

The three-dimensional structure and biological activity of peptides and peptidomimetics are governed by a complex interplay of intermolecular and intramolecular interactions. For this compound, these interactions dictate its conformational preferences and how it interacts with other molecules.

Intramolecular Interactions:

The N-methylation of the leucine residue introduces significant conformational constraints. The rotation around the N-Cα bond is more restricted compared to its non-methylated counterpart. This steric hindrance can favor a cis amide bond geometry in a peptide chain, which can have profound effects on the secondary structure of a peptide. researchgate.net

Furthermore, intramolecular hydrogen bonds can influence the molecule's conformation. While the N-methyl group precludes the formation of a traditional amide N-H hydrogen bond, other parts of the molecule, such as the carbonyl oxygen of the ester, can act as hydrogen bond acceptors. Computational models can identify and quantify the strength of these intramolecular interactions, revealing the most stable conformations of the molecule in the gas phase and in solution.

Intermolecular Interactions:

Intermolecular interactions are crucial for understanding the behavior of this compound in condensed phases and in biological systems. These interactions include:

Ion Pairing: A primary intermolecular interaction is the electrostatic attraction between the positively charged N-methylammonium group and the negatively charged p-toluenesulfonate counterion. This ion pairing can lead to the formation of aggregates in non-polar solvents.

Hydrogen Bonding: The molecule can participate in intermolecular hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the p-toluenesulfonate group's sulfonate oxygens can also accept hydrogen bonds.

Van der Waals Interactions: The bulky isobutyl side chain of leucine and the aromatic benzyl and tosyl groups contribute significantly to van der Waals interactions, which are important for crystal packing and binding to hydrophobic pockets in proteins.

π-π Stacking: The aromatic rings of the benzyl and p-toluenesulfonate groups can engage in π-π stacking interactions, further stabilizing intermolecular assemblies.

Molecular dynamics simulations can be used to study the dynamics of these interactions in different environments, providing a detailed picture of the solvation shell and the tendency of the molecules to self-assemble. rsc.org

Table 2: Key Molecular Interactions of this compound

| Interaction Type | Participating Groups | Significance |

| Intramolecular | ||

| Steric Hindrance | N-methyl group, isobutyl side chain | Restricts bond rotation, influences peptide backbone conformation. |

| Intermolecular | ||

| Ion Pairing | N-methylammonium, p-toluenesulfonate | Drives aggregation, affects solubility and reactivity. |

| Hydrogen Bonding | Carbonyl oxygen, sulfonate oxygens (acceptors) | Influences crystal packing and interactions with protic solvents. |

| Van der Waals | Isobutyl group, benzyl group, tosyl group | Contributes to molecular packing and hydrophobic interactions. |

| π-π Stacking | Benzyl ring, p-toluenesulfonate ring | Stabilizes intermolecular assemblies. |

Future Directions and Emerging Research Avenues

Development of Novel Protecting Group Strategies Compatible with N-Methylated Amino Acids

The synthesis of peptides containing N-methylated amino acids presents unique challenges, primarily due to the steric hindrance and altered reactivity of the N-methylated amine. wiley-vch.de This necessitates the development of specialized protecting group strategies to ensure efficient and clean peptide bond formation while minimizing side reactions like racemization. wiley-vch.deresearchgate.net

One area of active research is the design of new Nα-protecting groups that are more readily cleaved under mild conditions, reducing the risk of side reactions. wiley-vch.deresearchgate.net For instance, the widely used Fmoc and Boc protecting groups, while effective, can sometimes require harsh cleavage conditions that may not be compatible with sensitive peptide sequences. researchgate.netthermofisher.com Researchers are exploring alternatives that offer greater orthogonality, allowing for selective deprotection without affecting other protecting groups on the peptide chain. wiley-vch.deresearchgate.net

Another critical aspect is the protection of the carboxylic acid group. wiley-vch.de The development of novel C-terminal protecting groups that can be selectively removed is crucial for segment condensation strategies, where protected peptide fragments are coupled together. acs.orgrsc.org A notable advancement is the use of a silyl (B83357) ester-protecting group, which is stable during peptide synthesis but can be selectively cleaved by fluoride (B91410) ions. acs.org This strategy also helps to suppress the formation of diketopiperazines, a common side reaction during the deprotection of the Nα-amino-protecting group. acs.org

The o-nitrobenzenesulfonyl (o-NBS) group is another protecting group that has shown utility in the synthesis of N-methylated amino acids. researchgate.netresearchgate.net It is particularly useful for the side-chain protection of secondary amines and can be removed under mild conditions. researchgate.net The development of resin-based temporary protecting groups, such as the 2-chlorotrityl chloride (2-CTC) resin, also presents a promising avenue for the facile synthesis of Fmoc-N-methylated amino acids. researchgate.net

Key Research Directions:

Orthogonal Protecting Groups: Designing Nα- and C-terminal protecting groups with highly specific cleavage conditions to allow for more complex synthetic routes. wiley-vch.deresearchgate.net

Mild Cleavage Conditions: Developing protecting groups that can be removed under very mild conditions to preserve the integrity of sensitive peptide sequences. wiley-vch.de

Suppression of Side Reactions: Creating protecting group strategies specifically designed to minimize racemization and diketopiperazine formation in N-methylated residues. wiley-vch.deacs.org

Integration of N-ME-Leu-obzl P-tosylate in Automated Synthesis Platforms

The automation of peptide synthesis has revolutionized the field, enabling the rapid and efficient production of long and complex peptide chains. nii.ac.jp The integration of N-methylated amino acids like this compound into these automated platforms is a key area of future development.

Solid-phase peptide synthesis (SPPS) is the cornerstone of automated peptide synthesis. nii.ac.jp However, incorporating N-methylated amino acids into SPPS workflows presents challenges. The steric bulk of the N-methyl group can hinder the coupling efficiency, requiring optimized coupling reagents and reaction conditions. merckmillipore.commerckmillipore.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine) are often used to facilitate the coupling of N-methylated amino acids. merckmillipore.commerckmillipore.com

Micro-flow technology is an emerging area that holds great promise for the automated synthesis of peptides containing N-methylated residues. nii.ac.jp Flow-based systems allow for precise control over reaction times and temperatures, which can be crucial for minimizing side reactions and improving coupling yields for sterically hindered amino acids. nii.ac.jp Automated fast-flow peptide synthesis (AFPS) has demonstrated the ability to rapidly assemble peptide chains, and the adaptation of this technology for the efficient incorporation of N-methylated amino acids is a significant research goal. nii.ac.jp